[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester
Overview
Description
[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester is an organic compound characterized by its unique structure, which includes a phosphonic acid ester group and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester typically involves the esterification of phosphonic acid derivatives with appropriate alcohols. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under mild conditions, often in solvents like dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The choice of reagents and solvents is optimized to balance cost, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: The conjugated diene system can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phosphonic acid ester group can participate in nucleophilic substitution reactions, forming new carbon-phosphorus bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reducing ester groups.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alcohols.
Scientific Research Applications
[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with phosphonic acid ester functionalities.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of materials with specific properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism by which [(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphonic acid ester group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates . Additionally, the conjugated diene system can participate in electron transfer reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methylphosphonic acid diethyl ester
- Ethylphosphonic acid diethyl ester
- Vinylphosphonic acid diethyl ester
Uniqueness
[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester is unique due to its conjugated diene system, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other phosphonic acid esters that lack such a system.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in organic chemistry, biology, medicine, and materials science.
Properties
IUPAC Name |
(2E,4E)-1-diethoxyphosphoryl-4-methylhexa-2,4-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21O3P/c1-5-11(4)9-8-10-15(12,13-6-2)14-7-3/h5,8-9H,6-7,10H2,1-4H3/b9-8+,11-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELDOTLENOAILT-SXGHKVHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC=CC(=CC)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C/C=C/C(=C/C)/C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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